molecular formula C14H34N6 B14659918 1,4,7,10,13,17-Hexaazacycloicosane CAS No. 51271-97-7

1,4,7,10,13,17-Hexaazacycloicosane

Cat. No.: B14659918
CAS No.: 51271-97-7
M. Wt: 286.46 g/mol
InChI Key: KJLFPOVPZRDZAP-UHFFFAOYSA-N
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Description

1,4,7,10,13,17-Hexaazacycloicosane is a 20-membered macrocyclic polyamine containing six nitrogen atoms at positions 1, 4, 7, 10, 13, and 15. This compound belongs to the azacycloalkane family, characterized by alternating amine (-NH-) and ethylene (-CH₂CH₂-) groups. Macrocyclic polyamines are renowned for their ability to coordinate metal ions, making them valuable in catalysis, biomimetic chemistry, and pharmaceutical applications .

For instance, Liang et al. synthesized 1,4,7,11,14,17-Hexaazacycloicosane-9,19-diol hexahydrobromide, demonstrating how hydroxyl groups enhance solubility and metal-binding affinity .

Properties

CAS No.

51271-97-7

Molecular Formula

C14H34N6

Molecular Weight

286.46 g/mol

IUPAC Name

1,4,7,10,13,17-hexazacycloicosane

InChI

InChI=1S/C14H34N6/c1-3-15-4-2-6-17-8-10-19-12-14-20-13-11-18-9-7-16-5-1/h15-20H,1-14H2

InChI Key

KJLFPOVPZRDZAP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCCNCCNCCNCCNCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4,7,10,13,17-Hexaazacycloicosane typically involves the Richman–Atkins cyclization method. This method uses caesium carbonate to construct the macrocycle from 3-benzoyl-N1, N5-ditosyl-3-azapentane-1,5-diamine and the appropriate fully N-tosylated Nα, Nω-bis(2-mesyloxyethyl) tri- or tetra-amine . The benzoyl group is selectively removed with potassium tert-butoxide, and the exposed nitrogen atom is reacted with N-tosylaziridine. The tosyl protections are then removed with hydrogen bromide in acetic acid, and the product is converted to a free base with the aid of a strong anion exchange resin (OH− form) .

Industrial Production Methods

While specific industrial production methods for 1,4,7,10,13,17-Hexaazacycloicosane are not widely documented, the principles of macrocyclic synthesis and purification are generally applied. These methods often involve large-scale cyclization reactions followed by purification steps such as recrystallization and chromatography to obtain the desired macrocyclic compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,17-Hexaazacycloicosane undergoes various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal ions.

    Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Metal Complexes: Stable metal-ligand complexes.

    Substituted Derivatives: Various substituted macrocyclic compounds depending on the reagents used.

Scientific Research Applications

1,4,7,10,13,17-Hexaazacycloicosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10,13,17-Hexaazacycloicosane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Ring Size Nitrogen Atoms Functional Groups Molecular Formula Key Applications/Properties
1,4,7,10,13,17-Hexaazacycloicosane 20-membered 6 None (parent structure) C₁₄H₃₂N₆ Metal coordination, supramolecular chemistry
1,4,7,10-Tetraazacyclododecane (Cyclen) 12-membered 4 None C₈H₂₀N₄ MRI contrast agents, radiopharmaceuticals
1,4,7,10,13,16-Hexazacyclooctadecane 18-membered 6 None C₁₂H₂₈N₆ Smaller cavity size limits metal binding
1,5,9,13,17,21-Hexaazacyclotetracosane-4,8,12,16,20,24-hexone 24-membered 6 Six ketone (-C=O) groups C₁₈H₃₀N₆O₆ Enhanced rigidity; potential for selective ion binding
1,4,7,11,14,17-Hexaazacycloicosane-9,19-diol 20-membered 6 Two hydroxyl (-OH) groups C₁₄H₃₂N₆O₂·6HBr Improved solubility and metal chelation

Key Observations :

  • Ring Size and Flexibility : Larger rings (e.g., 24-membered) exhibit greater rigidity due to extended conjugation or functional groups (e.g., ketones in ), whereas smaller rings (12-membered cyclen) are more conformationally flexible.
  • Functionalization : Hydroxyl or ketone groups modify solubility and binding specificity. For example, hydroxylated derivatives show enhanced biomedical utility .

Toxicity and Stability

  • 1,4,7,10-Tetraazacyclododecane (Cyclen) : Classified as harmful if swallowed (H302) or inhaled (H335) and causes skin/eye irritation (H315, H319) .
  • 1,4,7,10,13,17-Hexaazacycloicosane : Toxicity data are unavailable in the evidence, but its structural analogs suggest moderate toxicity due to amine reactivity.

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